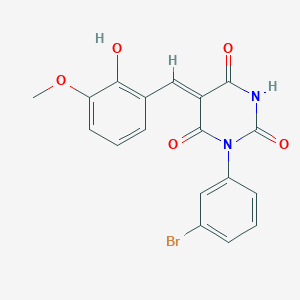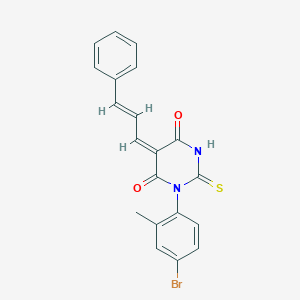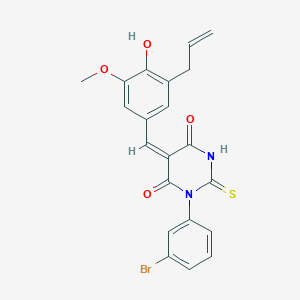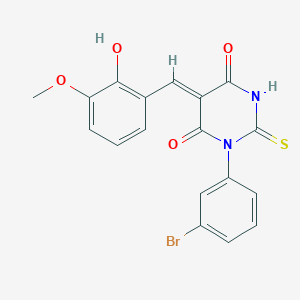![molecular formula C18H13BrN2OS B3905091 2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3905091.png)
2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Overview
Description
2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the thiazole family and has been shown to possess a range of biological activities, including anticancer, antimicrobial, and antiviral properties. In
Mechanism of Action
The exact mechanism of action of 2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer, antimicrobial, and antiviral properties, 2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to possess a range of other biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, suggesting that it may have anti-inflammatory properties. Additionally, this compound has been found to inhibit the growth of blood vessels, a process known as angiogenesis, which is important in the development and progression of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its broad range of biological activities. This compound has been shown to possess anticancer, antimicrobial, and antiviral properties, making it a useful tool for studying a variety of biological processes. Additionally, the synthesis of this compound is relatively straightforward and can be carried out using readily available reagents and equipment.
However, there are also some limitations associated with the use of 2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments. One of the main limitations is its potential toxicity, particularly at high concentrations. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for research on 2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One area of interest is the development of more potent analogs of this compound with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and infectious diseases.
Scientific Research Applications
2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer activity against a range of cancer cell lines, including lung, breast, and prostate cancer cells. Additionally, this compound has been found to exhibit antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli, as well as antiviral activity against herpes simplex virus type 1 (HSV-1).
properties
IUPAC Name |
(2E)-2-benzylidene-5-bromo-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2OS/c1-10-8-13-16(15(19)11(10)2)20-18-21(13)17(22)14(23-18)9-12-6-4-3-5-7-12/h3-9H,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFCTWHZFLUKJV-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)Br)N=C3N2C(=O)C(=CC4=CC=CC=C4)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1C)Br)N=C3N2C(=O)/C(=C\C4=CC=CC=C4)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(benzylthio)methyl]-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide](/img/structure/B3905014.png)
![(3R*,4R*)-1-(2-ethoxybenzyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B3905015.png)
![ethyl {[2-(2-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)ethyl]thio}acetate](/img/structure/B3905018.png)
![N-[(2R*,4R*,6S*)-2-(3,5-difluorophenyl)-6-(2,6-dimethylphenyl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3905031.png)

![methyl 2-chloro-5-{5-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B3905067.png)




![3,5-diamino-6-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}-2,4-pyridinedicarbonitrile](/img/structure/B3905097.png)
![ethyl 4-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3905105.png)
![(4-{[3-(1,3-benzodioxol-5-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B3905108.png)